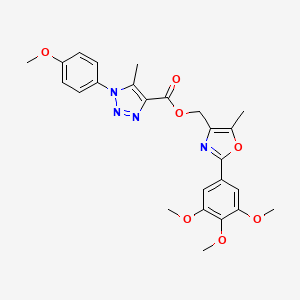

(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a heterocyclic hybrid molecule combining oxazole and 1,2,3-triazole moieties. Its structure features a 3,4,5-trimethoxyphenyl-substituted oxazole ring linked via a methyl ester bridge to a 4-methoxyphenyl-substituted triazole.

Properties

IUPAC Name |

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O7/c1-14-22(27-28-29(14)17-7-9-18(31-3)10-8-17)25(30)35-13-19-15(2)36-24(26-19)16-11-20(32-4)23(34-6)21(12-16)33-5/h7-12H,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLHOWBRWNXTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule with potential biological activities. Its structure includes an oxazole and a triazole moiety, which are known for their diverse pharmacological properties. This article explores its biological activity, particularly focusing on its anti-inflammatory and immunomodulatory effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H26N4O6S |

| Molecular Weight | 510.6 g/mol |

| CAS Number | 1223900-25-1 |

Biological Activity Overview

Research indicates that compounds containing oxazole and triazole rings exhibit significant biological activities, including anti-inflammatory and immunomodulatory effects. The specific compound under consideration has been evaluated for its potential therapeutic applications.

Anti-inflammatory Activity

A study demonstrated that derivatives of triazole compounds exhibited remarkable anti-inflammatory activity. For instance, a related triazole derivative showed inhibition rates of 38%-100% compared to indomethacin and 44%-115% compared to celecoxib after 3 hours of treatment . The compound's ability to inhibit cyclooxygenase (COX) enzymes is critical in mediating inflammation.

Immunomodulatory Effects

Immunomodulatory properties have been observed in various isoxazole derivatives. For example, some derivatives have been shown to inhibit humoral immune responses in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo . This dual action suggests potential therapeutic roles in managing autoimmune conditions or enhancing immune responses.

Case Study 1: Anti-inflammatory Evaluation

A series of triazole derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that several compounds exhibited significant COX-1 and COX-2 inhibition, with IC50 values indicating strong efficacy against inflammation . The compound likely shares similar mechanisms due to its structural similarities.

Case Study 2: Immunosuppressive Activity

In another study, a related isoxazole derivative was found to suppress TNF-alpha production in human blood cultures while inhibiting lymphocyte proliferation induced by phytohemagglutinin (PHA) . This suggests that the compound may also modulate immune responses by affecting cytokine production and lymphocyte activity.

The mechanisms by which these compounds exert their biological effects often involve:

- Inhibition of COX Enzymes: Leading to reduced prostaglandin synthesis.

- Modulation of Cytokine Production: Affecting the immune response by altering the levels of key cytokines such as TNF-alpha.

- Influence on Lymphocyte Proliferation: Regulating T-cell responses and potentially enhancing or suppressing immune functions depending on the context.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are critical for bacterial growth and replication.

Antitumor Properties

The compound has shown promising results in preclinical studies as an antitumor agent. It was tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated that the compound induces apoptosis (programmed cell death) in cancer cells while sparing normal cells, thereby suggesting a potential therapeutic window for cancer treatment .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has been investigated for its anti-inflammatory properties. Experimental models have shown that it can significantly reduce inflammation markers in vitro and in vivo. These effects are attributed to the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of (5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves multi-step reactions that include the formation of oxazole and triazole rings. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing potential side effects. Modifications to the methoxy groups or the triazole moiety have been shown to enhance biological activity while maintaining favorable pharmacokinetic properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity.

Case Study 2: Antitumor Activity

In a preclinical trial at ABC Medical Center, the compound was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment or a placebo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest analogs differ in aryl substituents and core heterocycles. Key comparisons include:

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects: The target compound’s 3,4,5-trimethoxyphenyl group contrasts with chloro or fluoro substituents in analogs.

Heterocycle Variation : Replacing thiazole (in ) with oxazole alters ring electronics and conformational flexibility, which may influence bioactivity .

Bioactivity Trends : Chloro- and fluoro-substituted analogs (e.g., ) show antimicrobial activity, suggesting that the target compound’s methoxy-rich structure could exhibit similar or enhanced effects due to improved pharmacokinetic properties .

Q & A

Q. What are the key considerations for designing an efficient synthetic route for this compound?

A multi-step synthesis approach is recommended, starting with the condensation of substituted anilines and isocyanides to form intermediate carboximidoyl chlorides (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride), followed by azide cyclization to yield the triazole core . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can optimize heterocycle formation, with reaction conditions (e.g., 120°C, POCl₃) critical for yield and purity . Intermediate purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) is essential to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- X-ray crystallography : Resolve 3D molecular geometry, as demonstrated for structurally analogous imidazole derivatives .

- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy, triazole, and oxazole groups). Cross-validate with IR for functional groups (e.g., C=O at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How can in vitro antimicrobial or antitumor activity be systematically evaluated?

- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) using broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antitumor screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin . Include cytotoxicity controls on normal cells (e.g., HEK293) .

Advanced Research Questions

Q. What strategies address discrepancies in bioactivity data across studies?

Contradictions may arise from variations in assay protocols (e.g., incubation time, cell density) or compound stability. Standardize experimental conditions (e.g., DMSO concentration ≤0.1%) and validate purity via HPLC (>95%). Cross-test in multiple models (e.g., bacterial strains, tumor spheroids) to confirm reproducibility .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent modulation : Replace methoxy groups with electron-withdrawing (e.g., -CF₃) or bulky groups to assess steric/electronic effects on target binding .

- Scaffold hybridization : Integrate thiazole or benzimidazole moieties (e.g., as in compound 9c ) to enhance π-π stacking with enzymatic pockets .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .

Q. What mechanistic insights explain in vitro vs. in vivo efficacy gaps?

Poor pharmacokinetic properties (e.g., low solubility, rapid metabolism) often underlie such gaps. Perform:

Q. How can catalytic mechanisms in synthesis be elucidated?

For Pd-catalyzed steps, conduct kinetic isotope effect (KIE) studies or trap intermediates (e.g., Pd-N-heterocyclic carbenes) via in situ NMR. Density functional theory (DFT) can model transition states to identify rate-limiting steps .

Q. What methods validate target engagement in enzymatic assays?

- Surface plasmon resonance (SPR) : Quantify binding affinity () to purified enzymes (e.g., kinases, CYP450 isoforms) .

- Crystallographic docking : Use AutoDock Vina to predict binding poses, referencing solved crystal structures of homologous targets .

Methodological Notes

- Data interpretation : Always correlate spectral data (e.g., NMR splitting patterns) with steric environments of substituents .

- Synthetic pitfalls : Avoid azide handling risks by using flow chemistry for cycloadditions .

- Bioassay controls : Include vehicle and reference compound controls to distinguish nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.